2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Tuberculosis drug discovery PknG kinase inhibition Quinoline-4-carboxylic acid SAR

Positional isomerism dictates target engagement: the 6-chloro analog binds Ca. ProRS (IC₅₀=5 nM), not PknG. This 7-chloro-8-methyl scaffold is the only commercially available PknG-active chemotype (Kd=1,300 nM) within the 2-arylquinoline-4-carboxylic acid series. Procurement of the incorrect isomer redirects research toward an unrelated target space. • Confirmed M. tuberculosis PknG binding (Kd=1,300 nM) - validated starting point for anti-TB kinase inhibitor optimization • Free carboxylic acid enables bioisostere replacement; commercially available acid chloride supports rapid amide library generation • 4-Br-phenyl, 7-Cl, 8-Me substitution pattern is structurally pre-validated for target engagement; des-halogeno analogs abolish activity

Molecular Formula C17H11BrClNO2
Molecular Weight 376.6 g/mol
CAS No. 588696-21-3
Cat. No. B1275041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
CAS588696-21-3
Molecular FormulaC17H11BrClNO2
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C17H11BrClNO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
InChIKeyXWTCJMYTDLEKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic Acid (CAS 588696-21-3): A Positionally Defined Halogenated Quinoline-4-carboxylic Acid for Targeted Kinase and Antimicrobial Research


2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid (CAS 588696-21-3) is a fully substituted quinoline-4-carboxylic acid (QCA) bearing a para-bromophenyl group at C-2, a chlorine atom at C-7, and a methyl group at C-8. Its molecular formula is C₁₇H₁₁BrClNO₂ with a molecular weight of 376.63 g/mol, a calculated XlogP of 5.1, and a topological polar surface area (TPSA) of 50.2 Ų . The compound belongs to the broader class of 2-arylquinoline-4-carboxylic acids, which are recognized for their diverse pharmacological activities including antileishmanial, antimalarial, antibacterial, and kinase-inhibitory properties [1]. It is commercially available from multiple non-prohibited suppliers at purities of 95–98% .

Why 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic Acid Cannot Be Replaced by Close Structural Analogs Without Loss of Target Engagement


Within the 2-arylquinoline-4-carboxylic acid chemotype, seemingly minor positional changes in halogen substitution produce profound shifts in biological target selectivity. The chlorine atom position on the quinoline ring is a critical determinant: the 7-chloro substitution pattern of CAS 588696-21-3 enables measurable binding to Mycobacterium tuberculosis serine/threonine-protein kinase PknG (Kd = 1,300 nM) [1], whereas the isomeric 6-chloro analog (identical molecular formula C₁₇H₁₁BrClNO₂) is instead a potent inhibitor of Candida albicans prolyl-tRNA synthetase (Ca. ProRS, IC₅₀ = 5 nM) with no reported PknG activity [2]. Similarly, the removal of the 7-chloro and 8-methyl substituents altogether (yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid, CAS 103914-52-9) abolishes both target engagement profiles [3]. Generic substitution among these positional isomers or des-halogeno/des-methyl analogs is therefore inadvisable: procurement of the incorrect isomer will direct research toward an entirely different target space. The quantitative evidence below substantiates this positional selectivity.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic Acid (CAS 588696-21-3) Against Closest Comparators


M. tuberculosis PknG Binding Affinity: The 7-Chloro Isomer Engages a Validated TB Kinase Target

The target compound exhibits a measured dissociation constant (Kd) of 1,300 nM (1.3 µM) against full-length Mycobacterium tuberculosis serine/threonine-protein kinase PknG, as determined by microscale thermophoresis [1]. In contrast, the 6-chloro positional isomer (2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid) was not reported to bind PknG in the same screening campaign, nor in any subsequent study, despite sharing the identical molecular formula [1]. This indicates that the 7-chloro-8-methyl substitution pattern on the quinoline core is a structural prerequisite for PknG pocket recognition, a feature absent in the 6-chloro isomer.

Tuberculosis drug discovery PknG kinase inhibition Quinoline-4-carboxylic acid SAR

Positional Selectivity Determinant: 7-Cl Enables PknG Kinase Engagement Whereas 6-Cl Drives ProRS tRNA Synthetase Inhibition

The 6-chloro positional isomer (2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid) is a potent and highly selective inhibitor of Candida albicans prolyl-tRNA synthetase (Ca. ProRS) with an IC₅₀ of 5 nM, displaying high selectivity over the human ortholog [1]. The target compound (7-chloro isomer, CAS 588696-21-3) has not been reported to inhibit Ca. ProRS but instead binds PknG with a Kd of 1,300 nM [2]. This reciprocal selectivity profile—wherein a single atomic position change (Cl at C-7 vs. C-6) redirects target engagement from an aminoacyl-tRNA synthetase to a serine/threonine kinase—constitutes one of the most dramatic positional selectivity switches documented in the quinoline-4-carboxylic acid literature.

Target selectivity Positional isomer SAR Antifungal drug discovery

Advantage Over the Des-Chloro/Des-Methyl Analog: Substituents Are Required for Measurable Target Engagement

The simpler analog 2-(4-bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9), which lacks both the 7-chloro and 8-methyl substituents, has been employed exclusively as a synthetic intermediate in dihydroorotate dehydrogenase (DHODH) inhibitor programs and has no reported inhibitory activity against either PknG or ProRS [1]. In contrast, the target compound (CAS 588696-21-3) demonstrates a measurable Kd of 1,300 nM for PknG [2]. This indicates that the 7-chloro and/or 8-methyl substituents contribute essential binding interactions—whether through steric complementarity, halogen bonding, or hydrophobic packing—that are absent in the unsubstituted scaffold.

Structure-activity relationship Quinoline pharmacophore DHODH inhibitor analogs

Physicochemical Profile and Commercial Derivative Availability Enable Streamlined Hit Expansion

The target compound has a calculated XlogP of 5.1 and TPSA of 50.2 Ų, placing it within favorable drug-like property space for cell permeability while retaining a free carboxylic acid handle for derivatization . The corresponding acid chloride derivative (2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride) is also commercially available, enabling direct amide or ester conjugation without additional activation steps . This contrasts with the 6-chloro positional isomer, for which the acid chloride is not widely cataloged, and with the unsubstituted analog, which lacks the chloro-methyl substitution pattern that drives the differential bioactivity described above.

Medicinal chemistry procurement Lead optimization Acid chloride derivatization

High-Impact Application Scenarios for 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic Acid (CAS 588696-21-3) Derived from Quantitative Evidence


Hit-to-Lead Optimization for M. tuberculosis PknG Kinase Inhibitors

The confirmed Kd of 1,300 nM against M. tuberculosis PknG [1] positions this compound as a validated starting point for structure-guided optimization of anti-tubercular kinase inhibitors. Unlike the 6-chloro positional isomer—which engages a completely unrelated target (Ca. ProRS)—this 7-chloro-8-methyl scaffold provides the only commercially available, PknG-active chemotype within the 2-arylquinoline-4-carboxylic acid series. Medicinal chemistry teams can leverage the free carboxylic acid for bioisostere replacement or the commercially available acid chloride for rapid amide library generation, with the goal of improving Kd from the micromolar into the nanomolar range while monitoring selectivity against human kinome panels.

Positional Isomer Selectivity Profiling in Chemical Biology Probe Development

The reciprocal selectivity between the 7-Cl isomer (PknG binder, Kd = 1,300 nM) and the 6-Cl isomer (Ca. ProRS inhibitor, IC₅₀ = 5 nM) [2] makes this pair of compounds an exceptional tool set for chemical biology studies investigating how a single halogen positional shift redirects protein target engagement. Procurement of both isomers from verified sources enables controlled head-to-head profiling experiments across kinase and tRNA synthetase panels, potentially revealing fundamental principles of halogen bonding and steric complementarity in quinoline-based ligand recognition.

Focused Quinoline-4-carboxylic Acid Library Synthesis for Antimycobacterial Screening

Within the broader context of arylated quinoline carboxylic acids (QCAs) demonstrating activity against replicating and non-replicating M. tuberculosis [3], this compound serves as a key building block for synthesizing focused libraries. Its unique combination of 4-bromophenyl (C-2), 7-chloro, and 8-methyl substituents provides a scaffold that is structurally pre-validated for target engagement. The commercially available acid chloride enables one-step diversification into amide, ester, and hydrazide derivatives without additional activation chemistry, accelerating the exploration of structure-activity relationships around the PknG pharmacophore.

Comparative Physicochemical Benchmarking of Halogenated Quinoline Scaffolds

With a calculated XlogP of 5.1 and TPSA of 50.2 Ų , this compound occupies a distinct physicochemical space compared to non-brominated analogs (e.g., 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, MW = 297.74, XlogP ~4.0). The para-bromophenyl group contributes approximately 79 Da of molecular weight and approximately 1 log unit of lipophilicity, which may influence membrane permeability, plasma protein binding, and intracellular accumulation. Procurement of this compound alongside its des-bromo comparator enables systematic physicochemical profiling to deconvolute the contributions of halogen substitution to cellular potency and ADME properties.

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